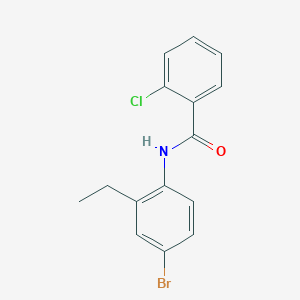
2,2'-biphenyldiyl bis(4-methylbenzoate)
Vue d'ensemble
Description
2,2'-biphenyldiyl bis(4-methylbenzoate), also known as BPB, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. BPB is a white solid that is soluble in organic solvents and has a melting point of 119-121°C.
Mécanisme D'action
2,2'-biphenyldiyl bis(4-methylbenzoate) works by binding to specific amino acid residues in proteins and nucleic acids, causing a change in their fluorescence properties. This change in fluorescence can be used to detect the presence of the target molecule. 2,2'-biphenyldiyl bis(4-methylbenzoate) has also been found to crosslink proteins, which can lead to changes in their function and structure.
Biochemical and Physiological Effects
Studies have shown that 2,2'-biphenyldiyl bis(4-methylbenzoate) does not have any significant toxic effects on cells or tissues. It has been found to be stable under a wide range of pH and temperature conditions, making it a useful tool for studying biological systems. 2,2'-biphenyldiyl bis(4-methylbenzoate) has also been shown to be effective in detecting protein-protein interactions and DNA-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2'-biphenyldiyl bis(4-methylbenzoate) is its high sensitivity and selectivity for detecting proteins and nucleic acids. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, 2,2'-biphenyldiyl bis(4-methylbenzoate) does have some limitations. It is not suitable for use in living cells or tissues and can only be used in vitro. Additionally, 2,2'-biphenyldiyl bis(4-methylbenzoate) can be affected by environmental factors such as pH and temperature, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2,2'-biphenyldiyl bis(4-methylbenzoate). One area of interest is the development of new fluorescent probes based on 2,2'-biphenyldiyl bis(4-methylbenzoate) that can be used to detect other biomolecules. Another area of interest is the use of 2,2'-biphenyldiyl bis(4-methylbenzoate) in the development of new materials with unique properties. Finally, 2,2'-biphenyldiyl bis(4-methylbenzoate) could be used in the development of new drugs or therapies for various diseases. Overall, 2,2'-biphenyldiyl bis(4-methylbenzoate) is a versatile and useful compound that has many potential applications in scientific research.
Applications De Recherche Scientifique
2,2'-biphenyldiyl bis(4-methylbenzoate) has been widely used in scientific research as a fluorescent probe for detecting proteins and nucleic acids. It has also been used as a crosslinking agent for polymerization reactions and as a stabilizer for polymeric materials. 2,2'-biphenyldiyl bis(4-methylbenzoate) has been found to be particularly useful in the field of biochemistry and has been used to study enzyme kinetics, protein-protein interactions, and DNA-protein interactions.
Propriétés
IUPAC Name |
[2-[2-(4-methylbenzoyl)oxyphenyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O4/c1-19-11-15-21(16-12-19)27(29)31-25-9-5-3-7-23(25)24-8-4-6-10-26(24)32-28(30)22-17-13-20(2)14-18-22/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVNALMZKODMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B4792678.png)
![3-[1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4792684.png)


![3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4792716.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4792723.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4792732.png)
![2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4792745.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4792753.png)
![2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B4792757.png)

![methyl 2-[(pentafluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4792774.png)